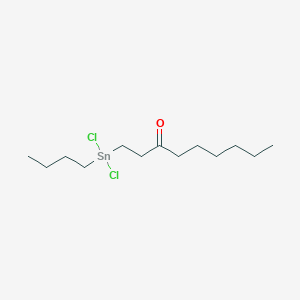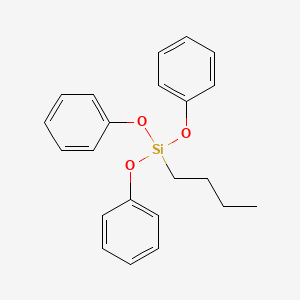
Butyl(triphenoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(triphenoxy)silane is an organosilicon compound that features a silicon atom bonded to a butyl group and three phenoxy groups. This compound is part of the broader class of organosilanes, which are known for their versatility in various chemical applications. Organosilanes are widely used in organic synthesis, materials science, and as coupling agents in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(triphenoxy)silane typically involves the reaction of butyltrichlorosilane with phenol in the presence of a base. The general reaction can be represented as follows:
Butyltrichlorosilane+3Phenol→this compound+3HCl
This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. Common bases used in this reaction include pyridine or triethylamine, which help to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl(triphenoxy)silane can undergo various types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and phenol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Catalyzed by acids or bases, depending on the desired reaction pathway.
Substitution: Requires strong nucleophiles such as alkoxides or amines.
Major Products Formed
Hydrolysis: Produces silanols and phenol.
Condensation: Forms siloxane polymers.
Substitution: Results in the replacement of phenoxy groups with other functional groups.
Applications De Recherche Scientifique
Butyl(triphenoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized as a coupling agent in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Butyl(triphenoxy)silane involves the formation of silanol groups upon hydrolysis, which can then interact with various substrates. The silanol groups can form strong covalent bonds with inorganic surfaces, enhancing adhesion and compatibility. This property is particularly useful in the modification of surfaces and the creation of composite materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxysilane: Contains three methoxy groups instead of phenoxy groups.
Tris(trimethylsilyl)silane: Features three trimethylsilyl groups.
Phenyl(triphenoxy)silane: Has a phenyl group instead of a butyl group.
Uniqueness
Butyl(triphenoxy)silane is unique due to the presence of the butyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of applications it is suitable for.
Propriétés
Numéro CAS |
130820-70-1 |
|---|---|
Formule moléculaire |
C22H24O3Si |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
butyl(triphenoxy)silane |
InChI |
InChI=1S/C22H24O3Si/c1-2-3-19-26(23-20-13-7-4-8-14-20,24-21-15-9-5-10-16-21)25-22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3 |
Clé InChI |
OGCNPMTZBJEZKT-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


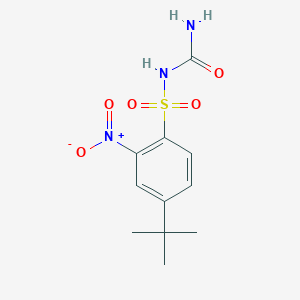
![3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine](/img/structure/B14269260.png)
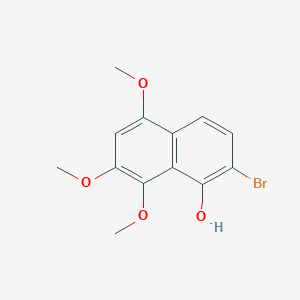
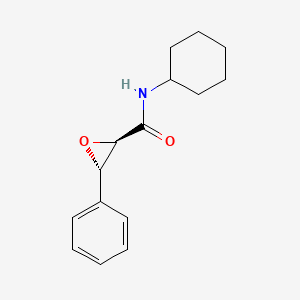
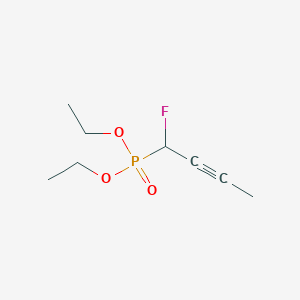
![Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14269268.png)
![{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid](/img/structure/B14269279.png)
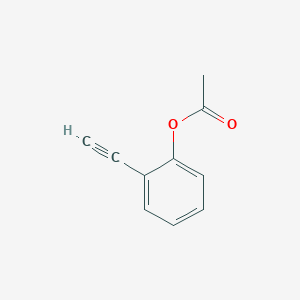
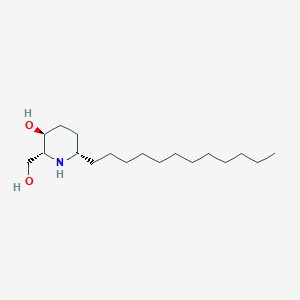
![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)
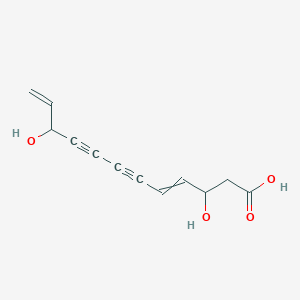
![1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene](/img/structure/B14269308.png)
